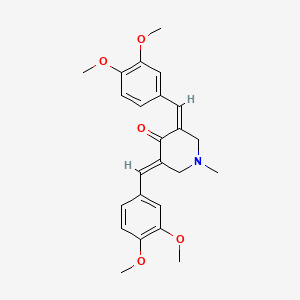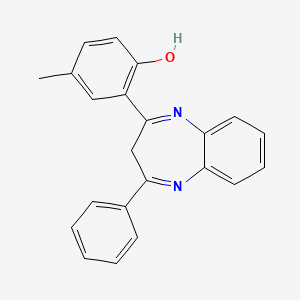![molecular formula C23H29NO B11645869 2-[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]-N-[(E)-phenylmethylidene]ethanamine](/img/structure/B11645869.png)
2-[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]-N-[(E)-phenylmethylidene]ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]-N-[(E)-phenylmethylidene]ethanamine is a synthetic organic compound with a complex structure It is characterized by the presence of a tetrahydropyran ring, a phenylmethylidene group, and an ethanamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]-N-[(E)-phenylmethylidene]ethanamine typically involves multiple steps:
Formation of the Tetrahydropyran Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydropyran ring. This can be achieved through an acid-catalyzed cyclization reaction.
Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group is introduced via a Friedel-Crafts alkylation reaction, using an appropriate alkylating agent and a Lewis acid catalyst.
Formation of the Ethanamine Moiety: The ethanamine moiety is introduced through a reductive amination reaction, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.
Formation of the Phenylmethylidene Group: The final step involves the condensation of the ethanamine moiety with benzaldehyde under basic conditions to form the phenylmethylidene group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
化学反应分析
Types of Reactions
2-[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]-N-[(E)-phenylmethylidene]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the phenylmethylidene group to a phenylmethyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of phenylmethyl derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
科学研究应用
2-[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]-N-[(E)-phenylmethylidene]ethanamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or nanomaterials.
Biological Research: It is used in studies investigating its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of 2-[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]-N-[(E)-phenylmethylidene]ethanamine depends on its specific application:
Pharmacological Action: The compound may interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects.
Biological Pathways: It may influence various biological pathways, including signal transduction, gene expression, and metabolic processes.
相似化合物的比较
Similar Compounds
- **2-[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]-N-[(E)-phenylmethylidene]propanamine
- **2-[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]-N-[(E)-phenylmethylidene]butanamine
Uniqueness
Structural Features: The presence of the tetrahydropyran ring and the specific arrangement of functional groups make it unique compared to similar compounds.
Reactivity: Its reactivity profile may differ due to the influence of the substituents on the aromatic ring and the tetrahydropyran ring.
属性
分子式 |
C23H29NO |
|---|---|
分子量 |
335.5 g/mol |
IUPAC 名称 |
N-[2-[2,2-dimethyl-4-(4-methylphenyl)oxan-4-yl]ethyl]-1-phenylmethanimine |
InChI |
InChI=1S/C23H29NO/c1-19-9-11-21(12-10-19)23(14-16-25-22(2,3)18-23)13-15-24-17-20-7-5-4-6-8-20/h4-12,17H,13-16,18H2,1-3H3 |
InChI 键 |
ZETDSKUJZSVAAR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2(CCOC(C2)(C)C)CCN=CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2-Fluorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B11645789.png)
![N-(2-methylpropyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B11645801.png)
![1-(4-methylphenyl)-N-[(1E)-4-(4-methylphenyl)phthalazin-1(2H)-ylidene]-1H-benzimidazol-5-amine](/img/structure/B11645824.png)
![N-[3-[5-(4-propan-2-ylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxyphenyl]acetamide](/img/structure/B11645827.png)

![4-({3-[benzyl(dimethyl)ammonio]propyl}carbamoyl)-2-[(E)-(hydroxyimino)methyl]-1-methylpyridinium](/img/structure/B11645833.png)
![5-(2-ethoxyphenyl)-3-(4-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11645834.png)


![3-(4-Methoxyphenyl)-2-(phenethylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one](/img/structure/B11645843.png)
![N-{3-[bis(2-methylpropyl)amino]-2-hydroxypropyl}-N-(2-methoxy-5-nitrophenyl)-4-methylbenzenesulfonamide](/img/structure/B11645853.png)
![(5E)-1-(4-bromo-3-methylphenyl)-5-[3-methoxy-4-(propan-2-yloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11645855.png)
![2-ethoxyethyl {[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B11645857.png)
![2,7,7-Trimethyl-5-oxo-4-(2-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11645860.png)
